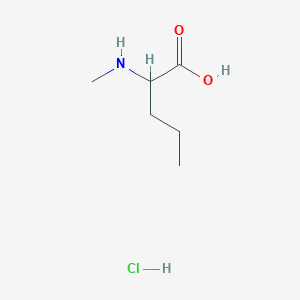
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol, also known as AMEPE, is a novel chemical compound with potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Agents in Parkinson's Disease
- Study : (Wang, Gao, Xu, & Zheng, 2017)
- Application : This study involves the synthesis of a PET agent for imaging LRRK2 enzyme, which is significant in Parkinson's disease.
Antifungal Effects
- Study : (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017)
- Application : Investigated the antifungal effects of similar pyrimidine derivatives against types of fungi, indicating potential antifungal applications.
Anticancer Evaluation
- Study : (Patravale, Gore, Patil, Kolekar, Deshmukh, & Anbhule, 2014)
- Application : The study explores the synthesis of pyrimidine derivatives and their screening against cancer cell lines, notably breast and colon cancer.
Synthesis of Novel Derivatives
- Study : (Jadhav, Jadhav, Kale, & Sirsat, 2022)
- Application : Focuses on the synthesis of novel pyrimidine derivatives, showcasing the compound's versatility in creating new chemical entities.
Potential COVID-19 Drug Discovery
- Study : (Rane, Pandey, Chatterjee, Khan, Kumar, Prakash, & Ray, 2020)
- Application : This research utilizes computational techniques to identify diaryl pyrimidine analogues as potential inhibitors in the treatment of COVID-19.
Antiproliferative Activity
- Study : (Nassar, Badry, Eltoukhy, & Ayyad, 2016)
- Application : Explores the synthesis of pyrimidine derivatives and evaluates their antiproliferative activities.
Eigenschaften
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-25-14-8-9-15(17(23)10-14)18-16(11-21-19(20)22-18)12-4-6-13(24-2)7-5-12/h4-11,23H,3H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXXZZLVJJOBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)OC)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2812855.png)

![1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile](/img/structure/B2812857.png)
![9-(4-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-chloro-N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethyl}-5-methylpyridine-3-sulfonamide](/img/structure/B2812859.png)

![6-Chloro-2-fluoro-N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2812861.png)
![N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide](/img/structure/B2812862.png)

![1'-(1-(Thiophen-2-yl)cyclopentanecarbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2812868.png)
![8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2812869.png)
![4-(Dimethylsulfamoyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2812871.png)

